1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride
Description
1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride is a synthetic piperidine derivative characterized by a benzyl group at the 1-position and a 3,4,5-trimethoxybenzoylmethyl substituent at the 4-position of the piperidine ring. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
CAS No. |
17837-65-9 |
|---|---|
Molecular Formula |
C22H30Cl2N2O4 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C22H28N2O4.2ClH/c1-26-20-13-18(14-21(27-2)22(20)28-3)19(25)16-24-11-9-23(10-12-24)15-17-7-5-4-6-8-17;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H |
InChI Key |
YHOPYFDMPZUVCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 1-benzylpiperidine in the presence of a base such as triethylamine to form the desired product. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and trimethoxybenzoylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Aromatic Substituents and AChE Inhibition: Donepezil’s 5,6-dimethoxyindanone group optimizes AChE binding via π-π interactions and hydrogen bonding . The target compound’s 3,4,5-trimethoxybenzoyl group may exhibit similar interactions but with altered potency due to methoxy positioning.
Functional Group Impact: The benzoylaminoethyl group in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine reduces AChE affinity (IC₅₀: 120 nM vs. 6.7 nM for donepezil), highlighting the importance of rigid aromatic systems . Non-aromatic substituents (e.g., ethoxycarbonyl in ) abolish AChE activity, emphasizing the necessity of planar, electron-rich motifs .
Pharmacokinetic Considerations :
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